molecular formula C21H29FN2O7 B1666955 beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl CAS No. 421592-30-5

beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl

Numéro de catalogue: B1666955
Numéro CAS: 421592-30-5
Poids moléculaire: 440.5 g/mol
Clé InChI: AOBLNYCSGWSIPG-YRIDSSQKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

BI-44847 subit diverses réactions chimiques, notamment:

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

BI-44847 a plusieurs applications de recherche scientifique, notamment:

Mécanisme d'action

Le mécanisme d'action de BI-44847 implique son interaction avec des cibles et des voies moléculaires spécifiques. Il a été démontré qu'il affecte le métabolisme du glucose en inhibant certaines enzymes impliquées dans la réabsorption du glucose dans les reins . Cette inhibition entraîne une augmentation de l'excrétion du glucose et une amélioration de la sensibilité à l'insuline .

Applications De Recherche Scientifique

Based on the search results, information about the specific compound "beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl" is not available. However, the search results do provide information on pyrazole derivatives and their applications, as well as related compounds such as glucopyranosides.

Here's a summary of the information on pyrazole derivatives and glucopyranosides from the search results:

Pyrazole Derivatives

  • Pharmacological Importance: Pyrazole derivatives are considered pharmacologically important scaffolds with diverse activities .
  • Anticancer Activity: Pyrazole derivatives have demonstrated anticancer effects against various cancer cell lines . For example, compound 220 exhibited potent anticancer activity against breast, prostate, leukemia, lung, and colon cancer cell lines . Additionally, compounds 221–229 induced apoptosis in A549 lung cancer cells .
  • Alpha-Glucosidase Inhibition: Pyrazole-phthalazine hybrids show potential as α-glucosidase inhibitors, with significantly higher potency than the standard drug Acarbose . One compound, 8l, exhibited a 52-fold increase in inhibitory activity relative to Acarbose .
  • Synthesis: Various methods exist for synthesizing pyrazole derivatives, including regioselective reactions of β-aminoenones with alkylhydrazines .

Glucopyranosides

  • Glycosylation: A convenient method for O-glycosylation of 4-(substituted benzyl)-1,2-dihydro-3H with 2,3,4,6-tetra-O-acyl-α-D-glucopyranosyl bromide has been reported .
  • SGLT1 Inhibition: 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives have been synthesized and evaluated as inhibitors of sodium glucose co-transporter 1 (SGLT1) . These derivatives showed a dose-dependent suppressing effect on blood glucose levels in oral mixed carbohydrate tolerance tests in diabetic rats .
  • GP Inhibitors: C-β-d-glucopyranosyl azole-type inhibitors have proven effective, with 2- and 4-β-d-glucopyranosyl imidazoles being among the most potent .

Enzyme Inhibition

  • All screened compounds displayed enhanced inhibitory strength in the range of 13.66 ± 0.009 to 494 ± 0.006 μM when compared to Acarbose (IC50 = ...) .

Additional Information

  • Hydroxyurea: Hydroxyurea, an antimetabolite drug, is used to treat myeloproliferative disorders and sickle cell anemia . It has also shown potential as an iron chelator .

Comparaison Avec Des Composés Similaires

BI-44847 fait partie d'une classe de composés connus sous le nom d'inhibiteurs du cotransporteur sodium-glucose 2. Des composés similaires comprennent:

  • Dapagliflozine
  • Canagliflozine
  • Empagliflozine

Comparé à ces composés, BI-44847 a montré des profils pharmacocinétiques et pharmacodynamiques uniques, ce qui en fait un composé précieux pour des applications de recherche spécifiques .

Activité Biologique

The compound beta-D-Glucopyranoside, 4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes and cancer treatment. This article aims to explore its biological activity based on diverse sources, including synthesis methods, pharmacological assessments, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound is characterized by a glucopyranoside moiety linked to a pyrazole ring, which is further substituted with a 2-fluoro-4-methoxyphenyl group. The synthesis of such compounds typically involves multi-step organic reactions, including glycosylation and cyclization processes that yield the desired pyrazole derivatives.

Antidiabetic Properties

Recent studies have demonstrated that pyrazole-containing compounds can act as potent inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism. For instance, derivatives similar to the compound have shown IC50 values ranging from 1.13 µM to 28.27 µM against α-glucosidase, indicating strong inhibitory activity compared to standard drugs like acarbose (IC50 = 35.1 µM) .

Table 1: Comparison of α-glucosidase Inhibition Potencies

CompoundIC50 (µM)Reference
Acarbose35.1 ± 0.14
beta-D-Glucopyranoside Derivative1.13 - 28.27

Anticancer Activity

The biological evaluation of pyrazole derivatives has also highlighted their anticancer potential. The interaction of these compounds with various cancer cell lines has been investigated, revealing significant cytotoxic effects. For example, compounds with similar structural features exhibited IC50 values below those of established chemotherapeutics such as doxorubicin . The mechanisms underlying these effects often involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxicity of a related β-D-glucopyranosyl pyrazole derivative showed promising results against human cancer cell lines, demonstrating a dose-dependent response with significant cell viability reduction at concentrations as low as 10 µM .

Molecular Docking Studies

To elucidate the binding interactions between the compound and its target enzymes, molecular docking studies have been employed. These studies reveal that the glucopyranoside moiety enhances binding affinity through hydrogen bonding and hydrophobic interactions with active site residues of α-glucosidase .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the pyrazole ring and substituents on the phenyl group significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy has been correlated with enhanced inhibitory potency against α-glucosidase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this pyrazole-glucopyranoside hybrid compound?

  • Methodology : Multi-step organic synthesis involving: (i) Condensation of 2-fluoro-4-methoxybenzaldehyde with 5-methyl-1-isopropylpyrazolone to form the pyrazole core. (ii) Glycosylation using a protected β-D-glucopyranosyl donor (e.g., trichloroacetimidate) under Lewis acid catalysis (BF₃·Et₂O). (iii) Deprotection under mild acidic conditions (e.g., HCl/MeOH) .
  • Key Challenges : Steric hindrance from the 1-methylethyl group may require optimized reaction times or elevated temperatures.

Q. How can structural confirmation be achieved for this compound?

  • Methodology : Combine: (i) NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, fluorine, glucopyranoside anomeric proton at δ ~4.8 ppm). (ii) HRMS : Exact mass analysis to verify molecular formula (e.g., [M+Na]⁺ ion). (iii) X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What preliminary assays are suitable for evaluating its bioactivity?

  • Methodology : (i) Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination) . (ii) Antioxidant assays : DPPH radical scavenging or FRAP to assess phenolic contributions from the glucopyranoside moiety .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Methodology : (i) Quantum chemical calculations (DFT) to model transition states and identify rate-limiting steps. (ii) Machine learning (ICReDD framework): Train models on existing pyrazole glycosylation data to predict optimal catalysts/solvents .
  • Example : Adjusting solvent polarity (e.g., THF vs. DCM) to stabilize intermediates in glycosylation .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology : (i) Meta-analysis : Compare assay protocols (e.g., cell lines, incubation times) for variability. (ii) SAR studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophores .
  • Case Study : Discrepancies in antimicrobial IC₅₀ values may arise from differences in bacterial membrane permeability assays .

Q. What advanced separation techniques are effective for purifying stereoisomers?

  • Methodology : (i) Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients. (ii) Countercurrent chromatography (CCC) : Solvent system optimization (e.g., ethyl acetate/water/methanol) for glucopyranoside polarity .

Q. How to design experiments for probing enzyme inhibition mechanisms?

  • Methodology : (i) Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots for competitive/non-competitive inhibition. (ii) Molecular docking : Simulate binding interactions with target enzymes (e.g., glycosidases) using AutoDock Vina .

Propriétés

Numéro CAS

421592-30-5

Formule moléculaire

C21H29FN2O7

Poids moléculaire

440.5 g/mol

Nom IUPAC

(2S,3R,4S,5S,6R)-2-[4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H29FN2O7/c1-10(2)24-11(3)14(7-12-5-6-13(29-4)8-15(12)22)20(23-24)31-21-19(28)18(27)17(26)16(9-25)30-21/h5-6,8,10,16-19,21,25-28H,7,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1

Clé InChI

AOBLNYCSGWSIPG-YRIDSSQKSA-N

SMILES

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F

SMILES isomérique

CC1=C(C(=NN1C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F

SMILES canonique

CC1=C(C(=NN1C(C)C)OC2C(C(C(C(O2)CO)O)O)O)CC3=C(C=C(C=C3)OC)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BI-44847;  BI 44847;  BI44847;  UNII-43WJ33399D; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 2
Reactant of Route 2
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 3
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 4
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 5
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl
Reactant of Route 6
beta-D-Glucopyranoside,4-((2-fluoro-4-methoxyphenyl)methyl)-5-methyl-1-(1-methylethyl)-1H-pyrazol-3-yl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.